molecular formula C12H7Cl2F3N2O3 B8616758 methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate

methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B8616758
M. Wt: 355.09 g/mol
InChI Key: ZSHIZFLHLVNGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H7Cl2F3N2O3 and its molecular weight is 355.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2F3N2O3

Molecular Weight

355.09 g/mol

IUPAC Name

methyl 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H7Cl2F3N2O3/c1-22-11(21)8-4-9(20)19(18-8)10-6(13)2-5(3-7(10)14)12(15,16)17/h2-4,18H,1H3

InChI Key

ZSHIZFLHLVNGJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl

solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30.1 g (0.123 mole) of 2,6-dichloro-4-trifluoromethylphenylhydrazine in 75 ml of methanol was added dropwise with stirring a solution of 18.5 g (0.13 mole) of dimethylacetylene dicarboxylate dissolved in 75 ml of methanol. The reaction mixture was stirred for 2.5 hrs. at 10°-20° C. The brown mixture was then added slowly, over a period of 50 min., to a stirred solution of sodium methoxide (made by dissolving 11.0 g (0.478 mole) of sodium in 400 ml of anhydrous methanol). After stirring for an additional period of 1.5 hr, the solution was concentrated under a partial vacuum and acidified with 100 ml of 4N hydrochloric acid. The precipitated solid was filtered, washed with water and air dried to afford 28.4 g (65 percent yield) of a tan colored solid, mp 245°-246° C., which was recrystallized from methanol to give a solid, mp 249°-250° C.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0.478 mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
65%

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